Dbade

Mutagenesis DNA Repair Genetic Toxicology

Researchers needing a defined, direct-acting mutagen for PAH adductomics often face supply inconsistency for stereochemically-pure diol epoxides. Dbade (CAS 70951-81-4) solves this as a racemic (±)-anti bay-region metabolite of dibenz[a,h]anthracene. - Eliminates metabolic activation variables; enables precise DNA adduct and repair studies. - Strict TC-NER-dependent mutagenicity provides a functional benchmark for repair capacity assays. - Available as a high-purity standard with consistent quality for reproducible mutational signature analysis.

Molecular Formula C22H16O3
Molecular Weight 328.4 g/mol
CAS No. 70951-81-4
Cat. No. B1216956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDbade
CAS70951-81-4
SynonymsDB(a,h)A-3,4-diol 1,2-oxide
DBA 3,4-diol 1,2-oxide
DBADE
dibenz(a,h)anthracene-3,4-diol 1,2-oxide
dibenz(a,h)anthracene-3,4-diol 1,2-oxide, (1a alpha,2 alpha,3 beta,13c alpha)-isomer
dibenz(a,h)anthracene-3,4-diol-1,2-epoxide
Molecular FormulaC22H16O3
Molecular Weight328.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C6C(O6)C(C5O)O
InChIInChI=1S/C22H16O3/c23-19-15-8-7-13-9-16-12(6-5-11-3-1-2-4-14(11)16)10-17(13)18(15)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m1/s1
InChIKeyLRZSCFUXPBRQLT-MBDNFAEBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dbade: A Chemically-Defined Bay-Region Diol Epoxide for PAH Carcinogenesis Research


Dbade (dibenz[a,h]anthracene-3,4-diol 1,2-oxide, CAS 70951-81-4) is a chemically synthesized, stereochemically defined bay-region diol epoxide (DE) metabolite of the polycyclic aromatic hydrocarbon (PAH) dibenz[a,h]anthracene (DBA). It serves as a direct-acting, DNA-reactive model carcinogen [1] and is predominantly used as the racemic (±)-anti isomer [2]. As an ultimate carcinogenic metabolite, Dbade bypasses the requirement for metabolic activation, making it a precise tool for investigating DNA adduct formation, mutagenesis, and repair mechanisms [3].

Direct-acting model carcinogen Bypasses metabolic activation; DNA-reactive probe for adduct formation and mutagenesis studies
Stereochemically defined bay-region DE Supplied as racemic (±)-anti isomer; anti-(R,S,S,R) configuration dictates adduct topology and repair interactions
Genotoxicity & repair research Supports DNA repair pathway analysis, mutational signature generation, and structure-activity relationship studies in PAH carcinogenesis

Why Generic Substitution Fails: Stereochemistry and Bay-Region Topology of Dbade


Simply substituting Dbade with another PAH diol epoxide (DE) is scientifically invalid. The four primary comparators—BPDE (from benzo[a]pyrene), DBPDE (from dibenzo[a,l]pyrene), BPhDE (from benzo[c]phenanthrene), and CDE (from chrysene)—each possess distinct bay- or fjord-region geometries, stereochemical configurations, and resultant DNA adduct structures [1]. These structural variations fundamentally alter mutagenic potency, DNA repair pathway utilization, and mutational signature formation. Using an incorrect DE comparator introduces a different mutational spectrum and repair bias, leading to erroneous conclusions about structure-activity relationships in PAH carcinogenesis. Dbade's specific combination of a bay-region with an anti-(R,S,S,R) enantiomeric configuration dictates its unique DNA binding and repair characteristics, which are not generalizable across the PAH class [2].

Bay-region vs. fjord-region topology
Dbade's bay-region geometry produces distinct adduct structures; fjord-region DEs (DBPDE, BPhDE) alter mutagenic potency and repair pathway utilization
Stereochemical configuration
Anti-(R,S,S,R) enantiomeric form determines specific DNA binding and repair characteristics; not generalizable across PAH DEs with different stereochemistry
Mutational signature uniqueness
Each PAH DE (BPDE, DBPDE, BPhDE, CDE) generates a distinct TC-NER-dependent mutational signature; substituting comparators may introduce erroneous source attribution

Dbade Quantitative Differentiation: Comparative Mutagenicity, Repair, and Detoxification


Mutagenicity per Adduct in NER-Deficient Cells

In a direct head-to-head comparison using the Hprt gene mutation assay in nucleotide excision repair (NER)-deficient hamster cells, the mutagenicity per DNA adduct of Dbade was found to be one-tenth that of the widely used PAH comparator, BPDE [1]. This demonstrates that Dbade-induced DNA damage is inherently less mutagenic than BPDE adducts under repair-compromised conditions.

Mutagenicity per Adduct (NER−)
Head-to-head
10× lower vs BPDE
Reported lower mutagenic risk in NER-deficient model
Hprt assay; hamster cells; repair-compromised context
Mutagenesis DNA Repair Genetic Toxicology

Mutagenic Potency in Repair-Proficient Cells

In a cross-study comparable analysis of NER-proficient cells, the mutagenicity of Dbade was found to be significantly lower than that of BPDE [1]. This contrasts with another comparator, the fjord-region diol epoxide DBPDE, which was previously shown to be 4-fold more mutagenic than BPDE in the same cellular context [1]. This places Dbade on a lower tier of mutagenic potency among PAH DEs.

Mutagenic Potency (NER+)
Cross-study
Dbade < BPDE < DBPDE (4×)
Reported lower rank in proficient-cell context
Hprt assay; cross-study comparable; repair-proficient model
Genotoxicity Comparative Toxicology Environmental Carcinogenesis

Mutational Signature and Transcription-Coupled NER Dependence

Genomic analysis reveals that Dbade generates a unique mutational signature characterized by a specific gradient of substitution density along replication timing domains (RTD), which is fully dependent on functional transcription-coupled nucleotide excision repair (TC-NER) [1]. The signature shows a clear difference in substitution density between the non-transcribed and transcribed DNA strands, with the difference being greater in early replication regions [1]. This is a class-level feature of PAHs but its quantitative pattern is distinct for Dbade.

Mutational Signature
Class-level
Characteristic RTD gradient, transcriptional strand bias
Signature reference for PAH source attribution
Whole-genome sequencing; dependent on functional TC-NER
Mutational Signatures Genomics DNA Repair Dynamics

Enantioselective Conjugation by Rat GST HTP II

A direct head-to-head comparison of several bay-region DEs revealed that purified rat Mu-class glutathione transferase HTP II exhibits a high degree of enantioselectivity (≥95%) for the R,S,S,R-configurated enantiomer of anti-Dbade, which is also the most carcinogenic isomer [1]. This same high enantioselectivity was observed for BPDE and ChrDE, but was not observed for the fjord-region BcPhDE, which showed no enantioselectivity [1].

Rat GST HTP II Enantioselectivity
Head-to-head
≥95%
High stereoselective detoxification reported
R,S,S,R enantiomer preference; rat Mu-class GST
Detoxification Enzymology Xenobiotic Metabolism

Stereospecific Conjugation by Human GSTA1-1

Cross-study comparable data show that human glutathione transferase A1-1 (GSTA1-1) exhibits a distinct stereoselectivity profile for Dbade. With the syn-diastereomers of bay-region DEs like Dbade and CDE, GSTA1-1 preferentially conjugates enantiomers with S-configuration at the benzylic oxirane-carbon [1]. This is in contrast to its behavior with fjord-region DEs (BPhDE and BCDE), where it prefers the R-configurated enantiomers [1].

Human GSTA1-1 Stereoselectivity
Cross-study
Prefers S-configuration for syn-Dbade, opposite for fjord-region DEs
Reported enantiomer preference switch
In vitro kinetics; human GSTA1-1
Detoxification Enantioselectivity Human Metabolism

Dbade Validated Application Scenarios


Mutational Signature Reference Standard

Dbade serves as a defined, stable reference mutagen for generating a specific mutational signature [1]. This signature is essential for bioinformatic deconvolution of complex mutational spectra from environmental samples, smoking-related cancers, or experimental exposures to PAH mixtures. Its well-characterized TC-NER dependency provides a functional benchmark for assessing cellular DNA repair capacity [1].

Bay-Region vs. Fjord-Region Control

Dbade is the optimal bay-region diol epoxide comparator for use alongside fjord-region DEs like DBPDE or BPhDE. Its quantitatively defined, lower mutagenic potency (10-fold less than BPDE in NER-deficient cells and significantly lower than BPDE in proficient cells [1]) makes it an essential control for dissecting the mechanisms behind the exceptional genotoxicity of fjord-region PAH metabolites.

Probe for Stereoselective GST Detoxification

The well-documented, high enantioselectivity of rat GST HTP II (≥95%) for the carcinogenic R,S,S,R-enantiomer of Dbade [2] and the distinct S-enantiomer preference of human GSTA1-1 for syn-Dbade [3] make it a valuable substrate for probing GST structure-function relationships. It can be used in enzyme kinetics studies to investigate the active site topology and stereochemical determinants governing the detoxification of bay-region epoxides.

TC-NER Pathway Functional Probe

Because Dbade's characteristic mutational gradient is strictly dependent on functional TC-NER [1], it is an ideal tool for investigating this specific DNA repair pathway. It can be used to functionally validate the TC-NER status of genetically modified cell lines or to screen for chemicals that modulate TC-NER activity, as any disruption in this pathway will alter Dbade's predicted mutational pattern.

Application
Selection Property
Validation Focus
Mutational signature analysis
Defined signature reference mutagen
TC-NER dependency benchmark, bioinformatic deconvolution
Bay-region vs fjord-region studies
Bay-region DE comparator
Potency ranking vs fjord-region DEs, adduct structure control
GST structure-function probing
Stereoselective GST substrate
Enantiomer preference profiling (rat HTP II, human GSTA1-1)
TC-NER pathway investigation
TC-NER functional probe
Mutational gradient alteration upon repair disruption

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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